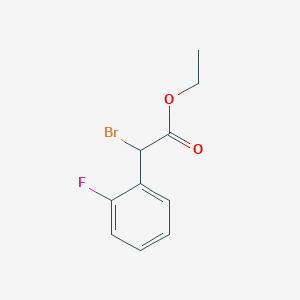

Ethyl 2-bromo-2-(2-fluorophenyl)acetate

Description

Ethyl 2-bromo-2-(2-fluorophenyl)acetate (CAS: 100638-28-6) is an α-bromo ester featuring a 2-fluorophenyl substituent. Its molecular formula is C₁₀H₁₀BrFO₂, with a molecular weight of 261.09 g/mol. Its structure combines electrophilic reactivity (due to the bromine atom) with steric and electronic modulation from the 2-fluorophenyl group, enabling diverse functionalization pathways.

Properties

IUPAC Name |

ethyl 2-bromo-2-(2-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRLHAOXUXKBRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618204 | |

| Record name | Ethyl bromo(2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100638-28-6 | |

| Record name | Ethyl bromo(2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Ethyl 2-bromo-2-(4-fluorophenyl)acetate

- CAS: Not explicitly provided (similarity score: 0.98 to Ethyl 2-(4-fluorophenyl)acetate, CAS 587-88-2) .

- Key Differences: The para-fluorine substituent reduces steric hindrance compared to the ortho-fluorine in the target compound. For example, in photoredox catalysis, para-substituted bromo esters exhibit distinct electrochemical reduction potentials .

Ethyl 2-bromo-2-(3-fluorophenyl)acetate

- CAS : 64123-77-9 .

- Key Differences : The meta-fluorine substitution disrupts resonance effects differently than ortho/para isomers, influencing both steric and electronic profiles. This may affect regioselectivity in cross-coupling reactions or cyclization processes.

Substituent Modifications on the Phenyl Ring

Ethyl 2-bromo-2-(2-methoxyphenyl)acetate

Ethyl 2-bromo-2-(2,4-difluorophenyl)acetate

- CAS: 680211-44-3 (hydrazono derivative) .

- Key Differences : Additional fluorine atoms enhance electronegativity and lipophilicity, which could improve membrane permeability in bioactive derivatives. The difluoro substitution also stabilizes negative charge buildup during reactions.

Ethyl 2-bromo-2-(naphthalen-1-yl)acetate

- CAS: Not explicitly provided (mentioned in ).

- Key Differences : The naphthalene group introduces significant steric hindrance and extended conjugation, altering photophysical properties and reaction pathways. For instance, steric effects dominate in reactions with sodium nitrite, favoring hydroxylation over substitution .

Esters with Alternative Functional Groups

Ethyl 2-(4-bromo-3-fluorophenyl)acetate

Ethyl 2-phenylacetoacetate

- CAS : 5413-05-8 .

- Key Differences: The α-acetoacetate group enables keto-enol tautomerism, facilitating condensation reactions (e.g., Knorr pyrrole synthesis). Unlike bromo esters, it lacks halogen-mediated reactivity for cross-coupling or halogenation steps.

Comparative Data Table

Key Research Findings

- Reactivity in Medicinal Chemistry: this compound is pivotal in synthesizing pyridazinones with piperazine moieties, which exhibit CNS activity . Comparatively, para-fluoro analogs are more suited for electrochemical applications due to reduced steric interference .

- Steric vs. Electronic Effects : Ortho-substituted derivatives (e.g., 2-fluoro, 2-methoxy) face steric challenges in SN2 reactions, whereas meta/para-substituted analogs prioritize electronic modulation.

- Synthetic Utility: Bromine in α-position enables radical reactions, cross-couplings, and eliminations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.